molecular formula C18H12IN3OS B2522238 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide CAS No. 670248-11-0

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide

Cat. No.: B2522238
CAS No.: 670248-11-0
M. Wt: 445.28
InChI Key: JXDRHVNGZCUQEI-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C18H12IN3OS and its molecular weight is 445.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Imidazo[2,1-b]thiazole derivatives have been synthesized and characterized for their potential biological activities. A notable example includes the investigation into the synthesis, anthelmintic, and anti-inflammatory activities of novel imidazo[2,1-b]thiazole sulfides and sulfones (Shetty, Khazi, & Ahn, 2010). These compounds were found to exhibit significant biological activities, underlining the potential of the imidazo[2,1-b]thiazole scaffold in the development of new therapeutic agents.

Anticancer Activity

The cytotoxic activity of imidazo[2,1-b]thiazole derivatives against human cancer cell lines has also been explored. For instance, some compounds bearing the imidazo[2,1-b]thiazole scaffold were designed, synthesized, and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, demonstrating potential as cancer inhibitors (Ding et al., 2012).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of imidazo[2,1-b]thiazole derivatives have been reported, indicating promising antimicrobial properties against various microorganisms. This includes compounds that exhibited significant antimicrobial activities, suggesting their potential use as antimicrobial agents (Shankerrao, Bodke, & Santoshkumar, 2017).

Chemical Synthesis Innovations

Research has also focused on the chemical synthesis of imidazo[2,1-b]thiazoles, offering new methods and insights into the construction of these compounds. For example, a study demonstrated the synthesis of 6-substituted imidazo[2,1-b]thiazoles via Pd/Cu-mediated Sonogashira coupling in water, highlighting advancements in synthetic methodologies (Kamali et al., 2009).

Future Directions

The imidazo[2,1-b]thiazole scaffold has attracted much attention due to its wide range of biological properties . Therefore, the design and development of novel molecules containing this scaffold to treat various diseases, including cancer, could be a promising area of future research .

Mechanism of Action

Target of Action

The primary target of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is the SIRT1 enzyme . SIRT1, or sirtuin 1, is a protein that in humans is encoded by the SIRT1 gene. It is a member of the sirtuin family of proteins, which are homologs to the yeast Sir2 protein. SIRT1 is known to be involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a SIRT1 activator . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to changes in the regulation of various cellular processes.

Biochemical Pathways

The activation of SIRT1 by this compound can affect several biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play a role in cellular processes such as apoptosis and cell survival, endocrine signaling, and inflammation . By activating SIRT1, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

Thiazole derivatives, which include imidazo[2,1-b]thiazoles, are known to exhibit a wide range of biological properties and have been used in the development of various pharmaceutical agents .

Result of Action

The activation of SIRT1 by this compound can lead to a variety of molecular and cellular effects. For example, it has been shown to exhibit antitumor activity, with significant inhibitory effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDRHVNGZCUQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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